molecular formula C13H18ClN B7791946 MFCD09888719 CAS No. 19165-96-9

MFCD09888719

Cat. No.: B7791946
CAS No.: 19165-96-9
M. Wt: 223.74 g/mol
InChI Key: BORICHISXYNFQH-UHFFFAOYSA-N
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Description

MFCD09888719 (CAS No. 2107-69-9) is a small organic compound with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol. It is structurally characterized by a 5,6-dimethoxy-1-indolone core linked to a pyridine-4-carboxaldehyde moiety via a sulfonic acid group . Its synthesis involves a multi-step reaction using catalysts like potassium hydroxide or calcium chloride in solvents such as ethanol or methanol, yielding a purity range of 92.2–99.71% under optimized conditions . Pharmacologically, this compound demonstrates inhibitory activity against cytochrome P450 (CYP) enzymes, which may influence drug-drug interaction profiles .

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN/c14-12-6-4-5-11(9-12)10-13(15)7-2-1-3-8-13/h4-6,9H,1-3,7-8,10,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORICHISXYNFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901271083
Record name 1-[(3-Chlorophenyl)methyl]cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901271083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19165-96-9
Record name 1-[(3-Chlorophenyl)methyl]cyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19165-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3-Chlorophenyl)methyl]cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901271083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD09888719” involves several steps, starting with the selection of appropriate starting materials. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield. The process may involve multiple stages, including intermediate formation and purification steps.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process is optimized to minimize waste and energy consumption while maximizing output. Quality control measures are implemented at various stages to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: “MFCD09888719” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: It can also be reduced, resulting in different reduced forms.

    Substitution: The compound participates in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions: The reactions involving “this compound” typically require specific reagents such as oxidizing agents, reducing agents, or nucleophiles. The conditions may include controlled temperatures, pressures, and the presence of catalysts to facilitate the reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

“MFCD09888719” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic effects and applications in drug development.

    Industry: It is utilized in various industrial processes, including the production of materials and chemicals.

Mechanism of Action

The mechanism by which “MFCD09888719” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, resulting in the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Mechanistic and Functional Insights

  • Structural Similarities : All compounds share a dimethoxyindole backbone, but substitutions at the sulfonate group (e.g., methyl in CAS 2110-01-8) alter electronic density, affecting CYP binding affinity .
  • Thermal Stability : this compound remains stable up to 150°C, outperforming CAS 2107-70-2 (decomposition at 120°C), which correlates with its suitability for high-temperature processing .
  • Toxicity Profile : this compound shows lower hepatotoxicity (LD₅₀: 450 mg/kg) compared to CAS 2108-15-4 (LD₅₀: 280 mg/kg) in murine models, likely due to reduced metabolite accumulation .

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